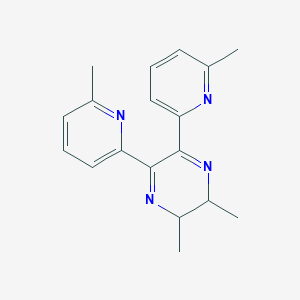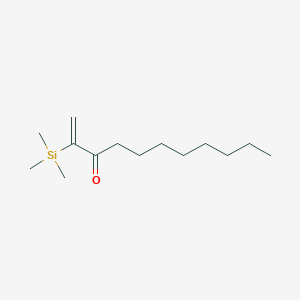![molecular formula C10H21O4P B14403558 Ethyl [butyl(ethoxy)phosphoryl]acetate CAS No. 84858-81-1](/img/structure/B14403558.png)
Ethyl [butyl(ethoxy)phosphoryl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [butyl(ethoxy)phosphoryl]acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes an ethyl group, a butyl group, and an ethoxy group attached to a phosphoryl acetate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [butyl(ethoxy)phosphoryl]acetate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the reaction of butyl alcohol with ethyl acetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [butyl(ethoxy)phosphoryl]acetate can undergo various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts with an alcohol.
Major Products
Hydrolysis: Produces butyl alcohol and ethyl acetate.
Reduction: Produces the corresponding alcohol.
Transesterification: Produces a new ester and an alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl [butyl(ethoxy)phosphoryl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances, flavors, and plasticizers
Wirkmechanismus
The mechanism of action of ethyl [butyl(ethoxy)phosphoryl]acetate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, facilitated by acid or base catalysis. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent .
Vergleich Mit ähnlichen Verbindungen
Ethyl [butyl(ethoxy)phosphoryl]acetate can be compared to other esters such as ethyl acetate and butyl acetate. While all these compounds share the ester functional group, this compound is unique due to its phosphoryl group, which imparts different chemical properties and reactivity .
Similar Compounds
Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.
Butyl acetate: Used in the production of lacquers and paints.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Eigenschaften
CAS-Nummer |
84858-81-1 |
|---|---|
Molekularformel |
C10H21O4P |
Molekulargewicht |
236.24 g/mol |
IUPAC-Name |
ethyl 2-[butyl(ethoxy)phosphoryl]acetate |
InChI |
InChI=1S/C10H21O4P/c1-4-7-8-15(12,14-6-3)9-10(11)13-5-2/h4-9H2,1-3H3 |
InChI-Schlüssel |
GUVIBKLUJWOFRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(=O)(CC(=O)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one](/img/structure/B14403480.png)


![3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde](/img/structure/B14403504.png)


![3-Methyl-2-[methyl(phenyl)amino]butanenitrile](/img/structure/B14403514.png)




![N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14403564.png)
![1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14403565.png)
